2-chloro-5-fluoro-N-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of CFMP involves the reaction of 2,4-dichloro-5-fluoro-pyrimidine with methylamine . The reaction can be carried out in solvents such as methanol or ethanol at room temperature . The yield of the reaction varies depending on the specific conditions used .Molecular Structure Analysis
The molecular structure of CFMP can be represented by the SMILES string FC1=C(NC)N=C(Cl)N=C1 . This indicates that the molecule contains a pyrimidine ring with chlorine, fluorine, and a methylamine group attached .Scientific Research Applications
Application in Anti-HIV-1 Research
2-Chloro-5-fluoro-N-methylpyrimidin-4-amine and its analogs show promise in anti-HIV research. A study by Loksha et al. (2016) described the synthesis of novel MC-1220 analogs, using derivatives of N-methylpyrimidin-2-amine. These compounds were tested for their activity against HIV-1, with one compound demonstrating comparable activity to MC-1220 (Loksha et al., 2016).
Role in Antihypertensive Agents
Another study explored the molecular structure of a molecule related to this compound, which plays a significant role in the treatment of hypertension. This molecule acts as a potential I1 imidazoline receptor agonist. Various molecular properties, including geometrical parameters and molecular stability, were investigated to understand its effectiveness as an antihypertensive agent (Aayisha et al., 2019).
Synthesis and Piperidinolysis of Fluoropyrimidines
Research by Brown and Waring (1974) involved the synthesis of 2-fluoropyrimidine and its derivatives from aminopyrimidines. They also explored the piperidinolysis of these fluoropyrimidines, finding that they react significantly faster than other halogenopyrimidines. This study provides insights into the reactivity and potential applications of fluoropyrimidines in various scientific fields (Brown & Waring, 1974).
Development of Kinase Inhibitors
The synthesis of 2,4-disubstituted-5-fluoropyrimidine, a core structure in various anticancer agents, was researched by Wada et al. (2012). They developed novel compounds with potential as kinase inhibitors, crucial in cancer treatment research (Wada et al., 2012).
Regioselective Synthesis and Crystallography
Doulah et al. (2014) investigated the regioselective displacement reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. Their study included X-ray crystallography analysis, contributing to the understanding of the crystal structure and chemical properties of such compounds (Doulah et al., 2014).
Amination Mechanisms in Heterocyclic Chemistry
Research by Valk et al. (2010) presented evidence of the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism in the amination of certain halogenoaza-aromatics. This study contributes to a deeper understanding of chemical reactions and mechanisms in heterocyclic chemistry (Valk et al., 2010).
Investigation of Molecular and Crystal Structures
Odell et al. (2007) determined the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds. Their work highlighted the significance of hydrogen-bonding interactions in the crystal structures of these compounds (Odell et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c1-8-4-3(7)2-9-5(6)10-4/h2H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADLELCFPIRRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408036 | |
Record name | 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67316-43-2 | |
Record name | 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.